2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone
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Overview
Description
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features a unique fusion of triazole and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-benzimidazole core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can leverage the microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions, such as temperature and time, are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .
Scientific Research Applications
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in the proliferation of cancer cells or the replication of viruses . The exact pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific fusion of triazole and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-16-15-19(10-14(21)18-8-4-5-9-18)12-6-2-3-7-13(12)20(15)17-11/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVSSMZPYPNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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